Technical Guide: Synthesis and Characterization of 1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline
Technical Guide: Synthesis and Characterization of 1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline
This guide details the synthesis and characterization of 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline , a fused tricyclic scaffold with significant potential in kinase inhibition and antiviral research.
The protocol follows a convergent synthetic route: construction of the functionalized quinoline core via the Meth-Cohn synthesis , followed by hydrazine-mediated cyclization to the pyrazole, and late-stage regioselective bromination.
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule Profile
-
IUPAC Name: 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline[1]
-
Molecular Formula:
-
Core Scaffold: Pyrazolo[3,4-c]quinoline (A tricyclic system where a pyrazole ring is fused to the c-face (C3–C4) of a quinoline ring).
-
Numbering Logic: In the 3H-tautomer of this fused system, the carbon atom of the pyrazole ring is assigned position 1 , while the nitrogens occupy positions 2 and 3 . The 8-position is located on the benzene ring of the quinoline moiety (derived from the ortho-position of the aniline precursor).
Retrosynthetic Pathway
The synthesis is designed to install the bromine atoms at two distinct stages:
-
C8-Bromine: Introduced early via the starting material (2-bromoaniline) to ensure regiocontrol on the quinoline ring.
-
C1-Bromine: Introduced late via electrophilic aromatic substitution on the pyrazole ring, utilizing the high reactivity of the C1 position.
Disconnection Approach:
-
Target: 1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline[1]
-
Precursor 1 (Bromination): 8-Bromo-3H-pyrazolo[3,4-c]quinoline
-
Precursor 2 (Cyclization): 8-Bromo-4-chloroquinoline-3-carbaldehyde + Hydrazine Hydrate
-
Starting Materials: N-(2-Bromophenyl)acetamide (2-Bromoacetanilide) + Vilsmeier Reagent (
)
Part 2: Detailed Experimental Protocols
Phase 1: Synthesis of the Quinoline Core
Objective: Preparation of 8-bromo-4-chloroquinoline-3-carbaldehyde . Method: Vilsmeier-Haack Formylation (Meth-Cohn Synthesis).
Reagents & Materials
-
N-(2-Bromophenyl)acetamide (2-bromoacetanilide): 10.0 mmol
-
Phosphoryl chloride (
): 70.0 mmol (7 equiv.) -
Dimethylformamide (DMF): 25.0 mmol (2.5 equiv.)
-
Dichloromethane (DCM): Solvent
-
Sodium bicarbonate (
): Saturated aqueous solution
Protocol
-
Vilsmeier Adduct Formation: In a dry round-bottom flask under argon, cool DMF (2.5 equiv.) to 0°C. Add
(7 equiv.) dropwise over 15 minutes. Stir at 0°C for 30 minutes to form the chloroiminium salt (Vilsmeier reagent). -
Addition: Add solid N-(2-bromophenyl)acetamide (1 equiv.) to the Vilsmeier reagent in portions.
-
Cyclization: Heat the mixture to 85°C and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) for the disappearance of the acetanilide.
-
Quenching: Cool the reaction mixture to room temperature and pour slowly onto crushed ice (
g). Stir vigorously for 30 minutes. -
Neutralization: Carefully neutralize the aqueous suspension with saturated
to pH 7–8. The product will precipitate as a pale yellow solid. -
Isolation: Filter the solid, wash copiously with water, and dry under vacuum. Recrystallize from acetonitrile or ethanol to obtain 8-bromo-4-chloroquinoline-3-carbaldehyde .
Critical Control Point: The temperature must be maintained between 80–90°C. Exceeding 100°C can lead to tar formation; below 70°C, cyclization is incomplete.
Phase 2: Pyrazole Ring Closure
Objective: Synthesis of 8-bromo-3H-pyrazolo[3,4-c]quinoline .
Mechanism: Nucleophilic attack of hydrazine on the aldehyde followed by intramolecular nucleophilic aromatic substitution (
Reagents
-
8-Bromo-4-chloroquinoline-3-carbaldehyde (from Phase 1): 5.0 mmol
-
Hydrazine hydrate (80%): 15.0 mmol (3 equiv.)
-
Ethanol (absolute): 20 mL
-
Triethylamine (
): 1.0 equiv. (catalytic/scavenger)
Protocol
-
Dissolution: Dissolve the aldehyde (5.0 mmol) in absolute ethanol (20 mL). Add
(5.0 mmol). -
Cyclization: Add hydrazine hydrate (15.0 mmol) dropwise at room temperature. The solution typically turns orange/red.
-
Reflux: Heat the mixture to reflux (78°C) for 3 hours. The product often precipitates directly from the boiling solution.
-
Workup: Cool to 0°C. Filter the precipitate.
-
Purification: Wash the cake with cold ethanol and diethyl ether. Dry under vacuum to yield 8-bromo-3H-pyrazolo[3,4-c]quinoline as a yellow powder.
Phase 3: Regioselective Bromination
Objective: Synthesis of 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline . Rationale: The C1 position of the pyrazole ring is electron-rich and susceptible to electrophilic halogenation.
Reagents
-
8-Bromo-3H-pyrazolo[3,4-c]quinoline: 2.0 mmol
-
N-Bromosuccinimide (NBS): 2.2 mmol (1.1 equiv.)
-
DMF or Acetonitrile: 10 mL
-
Reaction Temperature: 60°C
Protocol
-
Reaction: Dissolve the 8-bromo intermediate in DMF (10 mL). Add NBS (1.1 equiv.) in one portion.
-
Heating: Stir at 60°C for 2 hours. Monitor by TLC (DCM/MeOH 95:5). The starting material spot (lower
) should disappear, replaced by a less polar product. -
Quenching: Pour the reaction mixture into cold water (50 mL).
-
Filtration: Collect the resulting precipitate by filtration.[2]
-
Purification: Recrystallize from DMF/Ethanol or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM) to isolate the pure 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline .
Part 3: Characterization & Data Analysis
Spectroscopic Data Summary
| Technique | Parameter | Expected Observation & Assignment |
| 1H NMR | Pyrazole C1-H | Absent. (Disappearance of the singlet at |
| 1H NMR | Quinoline H9 | Doublet ( |
| 1H NMR | Quinoline H6, H7 | Multiplets ( |
| 1H NMR | NH (Pyrazole) | Broad singlet ( |
| MS (ESI) | Isotope Pattern | 1:2:1 ratio for molecular ion cluster |
| 13C NMR | C-Br Carbon (C1) | Shift to |
Workflow Visualization
Caption: Step-wise synthetic route from aniline precursor to final dibromo-heterocycle.
Part 4: Scientific Integrity & Troubleshooting
Mechanism of Action (Core Formation)
The formation of the pyrazolo[3,4-c]quinoline core proceeds via a cascade mechanism:
-
Hydrazone Formation: Hydrazine attacks the aldehyde carbonyl of the quinoline precursor.
-
Cyclization: The amino group of the hydrazone attacks the C4 position of the quinoline ring.
-
Elimination: Chloride is displaced (
), aromatizing the system to form the fused pyrazole ring.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Temperature too high (>100°C) causing polymerization. | Maintain strict temp control (85°C). Ensure |
| Incomplete Cyclization (Step 2) | Insufficient hydrazine or reaction time. | Use 3.0 equiv.[3] hydrazine.[2][4][5][6][7][8] Monitor TLC until aldehyde spot vanishes. |
| Poly-bromination (Step 3) | Excess NBS or high temperature. | Use exactly 1.05–1.1 equiv. NBS. Keep temp |
| Solubility Issues | Rigid tricyclic core is highly planar/stacking. | Use DMF or DMSO for reactions; precipitate with water for workup. |
References
-
Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[8] Tetrahedron Letters, 19(23), 2045–2048. Link
-
Bhat, B. A., et al. (2005). Synthesis and biological evaluation of novel pyrazolo[3,4-c]quinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 15(12), 3177–3180. Link
-
Groszek, G. (2018). Synthesis of 1H-pyrazolo[3,4-c]quinolines via Vilsmeier-Haack reaction and hydrazine cyclization. Journal of Heterocyclic Chemistry, 55(3), 678-685. Link
- Parrick, J., & Mehta, L. K. (1996). Pyrazoles fused to the pyridine ring: Pyrazolo[3,4-c]quinolines. Progress in Heterocyclic Chemistry, 8, 212-235.
Sources
- 1. 3-benzyl-1,8-dibromo-3H-pyrazolo[3,4-c]quinoline - CAS号 1201646-64-1 - 摩熵化学 [molaid.com]
- 2. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
